molecular formula C11H9BrN4O B8373536 3-bromo-N-(2-methylpyridin-4-yl)pyrazine-2-carboxamide

3-bromo-N-(2-methylpyridin-4-yl)pyrazine-2-carboxamide

Cat. No. B8373536
M. Wt: 293.12 g/mol
InChI Key: FJXXBWTWHLZQQY-UHFFFAOYSA-N
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Patent
US07947685B2

Procedure details

The title compound, MS: m/e=294.9 (M+H+), was prepared in accordance with the general method of example 1, step 2 from 3-bromo-pyrazine-2-carboxylic acid methyl ester (Example A) and 2-methyl-pyridin-4-ylamine (Example B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[C:10]([Br:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[CH3:12][C:13]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1>>[CH3:12][C:13]1[CH:18]=[C:17]([NH:19][C:3]([C:5]2[C:10]([Br:11])=[N:9][CH:8]=[CH:7][N:6]=2)=[O:4])[CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC(=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)NC(=O)C1=NC=CN=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.